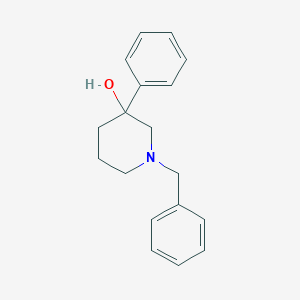

1-Benzyl-3-phenyl-piperidin-3-ol

Descripción

1-Benzyl-3-phenyl-piperidin-3-ol is a piperidine derivative featuring a benzyl group at the 1-position and a phenyl substituent at the 3-position of the piperidine ring, with a hydroxyl group also at the 3-position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the aromatic substituents.

Propiedades

Número CAS |

58879-07-5 |

|---|---|

Fórmula molecular |

C18H21NO |

Peso molecular |

267.4 g/mol |

Nombre IUPAC |

1-benzyl-3-phenylpiperidin-3-ol |

InChI |

InChI=1S/C18H21NO/c20-18(17-10-5-2-6-11-17)12-7-13-19(15-18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2 |

Clave InChI |

GUMQNJUIAGFXKA-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC=CC=C3)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-3-phenyl-piperidin-3-ol with structurally related piperidine derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Substituent Variations at Position 3

- 1-Benzyl-3-hydroxypiperidine (CAS 14813-01-5) Structure: Lacks the phenyl group at position 3, replaced by a hydroxyl (-OH). Properties: Reduced steric bulk compared to the phenyl-substituted analog. Applications: Often used as a precursor for chiral ligands or pharmaceuticals .

1-Benzyl-3-(hydroxymethyl)piperidin-3-ol (CAS 112197-89-4)

1-Benzyl-3-phenylpiperidin-4-one (CAS 446302-83-6)

- Structure : Replaces the hydroxyl group with a ketone (-C=O) at position 4 and retains the phenyl group at position 3.

- Properties : The ketone introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions). Higher lipophilicity due to the absence of a polar hydroxyl group .

Stereochemical Variations

- (R)-1-Benzyl-3-hydroxypiperidine (CAS 91599-81-4)

Functional Group Modifications

- 1-Benzyl-3-chloromethylpiperidine (CAS 104778-58-7) Structure: Chloromethyl (-CH₂Cl) group at position 3. Properties: The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions. Potential toxicity concerns due to halogenated byproducts .

- Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Structure: Carbamate-protected amino group at position 4. Properties: The amino group (-NH₂) offers nucleophilic sites for conjugation, while the carbamate group improves stability.

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-Benzyl-3-phenyl-piperidin-3-ol | Not provided | C₁₈H₂₁NO | ~267.4 | Phenyl and hydroxyl at position 3 |

| 1-Benzyl-3-hydroxypiperidine | 14813-01-5 | C₁₂H₁₇NO | 191.3 | Hydroxyl at position 3 |

| 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol | 112197-89-4 | C₁₃H₁₉NO₂ | 221.3 | Dual hydroxyl groups |

| 1-Benzyl-3-phenylpiperidin-4-one | 446302-83-6 | C₁₈H₁₉NO | 265.4 | Ketone at position 4 |

| (R)-1-Benzyl-3-hydroxypiperidine | 91599-81-4 | C₁₂H₁₇NO | 191.3 | Enantiopure (R)-configuration |

Research Findings and Implications

- Reactivity : The phenyl group in 1-Benzyl-3-phenyl-piperidin-3-ol may stabilize transition states in catalytic reactions, whereas hydroxyl or ketone analogs are more suited for polar interactions .

- Toxicity: Limited toxicological data for benzyl-piperidine derivatives (e.g., Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) suggest the need for rigorous safety profiling, especially for halogenated variants .

- Applications : Enantiopure derivatives like (R)-1-Benzyl-3-hydroxypiperidine are critical in drug development, while chloromethyl analogs serve as alkylating agents in organic synthesis .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.